molecular formula C10H17N3OS B2780470 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine CAS No. 2201737-32-6

1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine

Cat. No.: B2780470
CAS No.: 2201737-32-6
M. Wt: 227.33
InChI Key: SRSWZAPOXGYGKT-UHFFFAOYSA-N
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Description

1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiadiazole moiety

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial properties

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. 1,3,4-thiadiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Given the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it’s possible that this compound could interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.

Result of Action

Based on the known effects of similar 1,3,4-thiadiazole derivatives, it’s plausible that this compound could lead to the death or growth inhibition of bacteria or fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine typically involves the reaction of 1-methylpiperidine with a suitable thiadiazole derivative. One common method includes the reaction of 1-methylpiperidine with 5-methyl-1,3,4-thiadiazole-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted piperidine or thiadiazole derivatives.

Scientific Research Applications

1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-3-{[(5-methyl-1,2,4-thiadiazol-2-yl)oxy]methyl}piperidine
  • 1-Methyl-3-{[(5-methyl-1,2,3-thiadiazol-2-yl)oxy]methyl}piperidine
  • 1-Methyl-3-{[(5-methyl-1,2,5-thiadiazol-2-yl)oxy]methyl}piperidine

Comparison: 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine is unique due to the specific positioning of the nitrogen and sulfur atoms in the thiadiazole ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

2-methyl-5-[(1-methylpiperidin-3-yl)methoxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-4-3-5-13(2)6-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSWZAPOXGYGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CCCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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